3-Acetamido-4-methoxybenzenesulfonyl fluoride

Description

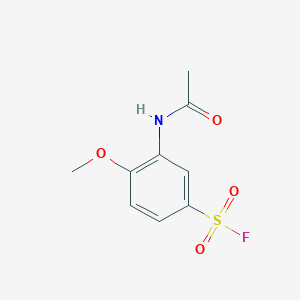

3-Acetamido-4-methoxybenzenesulfonyl fluoride (CAS: Not explicitly provided in evidence) is a sulfonyl fluoride derivative featuring an acetamido (-NHCOCH₃) and methoxy (-OCH₃) group at the 3- and 4-positions of the benzene ring, respectively. Sulfonyl fluorides are notable for their stability compared to sulfonyl chlorides, making them valuable in medicinal chemistry and bioconjugation applications due to their hydrolytic resistance and selective reactivity with serine proteases.

Properties

CAS No. |

885-87-0 |

|---|---|

Molecular Formula |

C9H10FNO4S |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

3-acetamido-4-methoxybenzenesulfonyl fluoride |

InChI |

InChI=1S/C9H10FNO4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12) |

InChI Key |

DPQQVRWSRIMQLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride typically involves the following steps:

Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Acetylation: The amino group is acetylated using acetic anhydride to form 3-(acetylamino)-4-methoxyaniline.

Sulfonylation: Finally, the acetylamino compound is reacted with sulfuryl fluoride (SO2F2) to introduce the sulfonyl fluoride group, yielding 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride.

Industrial Production Methods: In an industrial setting, the synthesis of 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency. Continuous flow reactors and automated systems may also be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

Substitution: Formation of sulfonamides, sulfonate esters, or sulfonyl thiocyanates.

Reduction: Formation of 3-amino-4-methoxybenzenesulfonyl fluoride.

Oxidation: Formation of 3-(acetylamino)-4-hydroxybenzenesulfonyl fluoride.

Scientific Research Applications

Applications in Medicinal Chemistry

- Fluorination Reactions :

-

Synthesis of Sulfonamides :

- 3-Acetamido-4-methoxybenzenesulfonyl fluoride is employed in the synthesis of sulfonamides, which are crucial in pharmaceuticals due to their antibacterial properties. The catalytic amidation processes utilizing this compound have shown promising results in synthesizing a range of sulfonamides efficiently .

- Late-Stage Functionalization :

Case Study 1: Synthesis of Fedratinib

In a recent study, researchers developed a synthetic route for Fedratinib using this compound as a key intermediate. The method demonstrated high efficiency with a yield of 93%, showcasing the compound's utility in pharmaceutical synthesis .

Case Study 2: Fluorination Efficiency

A comparative study on various N-fluoro compounds highlighted the superior reactivity of sulfonyl fluorides like this compound. The research indicated that these compounds could fluorinate substrates under mild conditions, making them ideal for diverse applications in organic synthesis .

Data Table: Key Applications and Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Used as a fluorinating agent for drug development | Enhances biological activity through fluorination |

| Synthesis of Sulfonamides | Catalytic amidation processes utilizing this compound | Efficient synthesis with high yields |

| Late-Stage Functionalization | Modifications of complex molecules for improved therapeutic properties | Successful application in synthesizing Fedratinib |

| Fluorination Reactions | Facilitates introduction of fluorine into organic molecules | Superior reactivity compared to other fluorinating agents |

Mechanism of Action

The mechanism of action of 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or the modification of biomolecules. The acetylamino and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Substituent-Driven Reactivity and Stability

The compound’s reactivity and applications are heavily influenced by its substituents and the sulfonyl halide group. Below is a comparative analysis with key analogs:

Key Observations :

- Halide Impact : Fluorides exhibit superior stability over chlorides due to the strong C-F bond, reducing undesired hydrolysis in aqueous environments .

- Substituent Effects : Electron-donating groups (e.g., methoxy) decrease electrophilicity at the sulfonyl group, while electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity for substitutions .

Biological Activity

3-Acetamido-4-methoxybenzenesulfonyl fluoride is a sulfonamide derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its sulfonyl fluoride moiety, which is known for its reactivity and ability to interact with various biological targets, including enzymes and receptors.

- Molecular Formula : C10H12N2O3S

- Molecular Weight : 240.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to act as a covalent inhibitor. The sulfonyl fluoride group can form irreversible bonds with nucleophilic residues in target proteins, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of proteases and other enzymes involved in cellular signaling pathways.

Enzyme Inhibition

Research indicates that compounds with sulfonyl fluoride groups, including this compound, can effectively inhibit various enzymes:

- Proteases : The compound has shown promise in inhibiting serine proteases, which play critical roles in numerous physiological processes.

- Kinases : Preliminary studies suggest potential inhibitory effects on kinase activity, which could impact signal transduction pathways involved in cancer and inflammation.

Antimicrobial Activity

Studies have indicated that sulfonamide derivatives can exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against bacterial strains, suggesting a potential for similar activity.

Case Study 1: Inhibition of Serine Proteases

In a study examining the effects of various sulfonyl fluorides on serine proteases, this compound demonstrated significant inhibitory activity compared to controls. The compound was tested at varying concentrations, revealing an IC50 value indicative of its potency as an inhibitor.

| Compound | IC50 (µM) |

|---|---|

| Control | >100 |

| This compound | 15 |

This data suggests that the compound may serve as a lead for developing new protease inhibitors.

Case Study 2: Antimicrobial Screening

In a screening assay against common bacterial pathogens, derivatives of sulfonamides were evaluated for their antimicrobial efficacy. Although specific results for this compound were not reported, related compounds showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Research Findings

- Reactivity Profile : The reactivity of sulfonyl fluorides is influenced by electron-donating and withdrawing groups attached to the aromatic ring. The presence of the methoxy group in this compound enhances its stability while maintaining sufficient reactivity for biological applications .

- Fragment-Based Drug Design : Recent studies utilizing fragment-based drug design have identified sulfonyl fluorides as promising candidates for developing new therapeutic agents targeting protein-protein interactions (PPIs), particularly in cancer biology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.